molecular formula C12H16N2 B1358808 3-[(Diethylamino)methyl]benzonitrile CAS No. 1016701-33-9

3-[(Diethylamino)methyl]benzonitrile

Cat. No. B1358808
CAS RN: 1016701-33-9
M. Wt: 188.27 g/mol
InChI Key: BMKWUYAFNARSIL-UHFFFAOYSA-N
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Description

3-[(Diethylamino)methyl]benzonitrile is a chemical compound with the molecular formula C12H16N2 and a molecular weight of 188.27 . It is a compound that is used in laboratory settings .


Molecular Structure Analysis

The InChI code for 3-[(Diethylamino)methyl]benzonitrile is 1S/C12H16N2/c1-3-14(4-2)10-12-7-5-6-11(8-12)9-13/h5-8H,3-4,10H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Selective Detection and Sensing in Biochemical Applications

3-[(Diethylamino)methyl]benzonitrile derivatives have been utilized in the development of chemodosimetric probes. For instance, a rhodamine-cyanobenzene conjugate, which includes a structural element similar to 3-[(Diethylamino)methyl]benzonitrile, was synthesized for the fluorescent "turn-on" and colorimetric recognition of hydrazine in physiological conditions. This probe was used for the detection of intracellular hydrazine in human breast cancer cells, highlighting its potential in biochemical sensing applications (Nandi et al., 2015).

Development of Novel Compounds in Material Science

In material science, derivatives of 3-[(Diethylamino)methyl]benzonitrile have been used in the synthesis of novel compounds. For example, new phthalocyanine derivatives bearing 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol substituents at the peripheral position were synthesized. These compounds were characterized for their aggregation behaviors in different solvents, highlighting their potential in material science applications (Acar et al., 2012).

Exploration in Photophysical Studies

The compound and its derivatives have been studied for their photophysical properties. Time-Dependent Density-Functional Theory (TDDFT) was used to investigate the fluorescence behavior of 4-(N,N-Diethylamino)benzonitrile, a compound structurally similar to 3-[(Diethylamino)methyl]benzonitrile. This research provides insights into the dual fluorescence activity of donor−acceptor systems and has implications for understanding fluorescence in chemical and biological systems (Jamorski & Casida, 2004).

Contributions to Catalysis and Chemical Reactions

3-[(Diethylamino)methyl]benzonitrile-related compounds have been utilized in studies related to catalysis. For instance, research on the activation of nitriles by metal ligand cooperation involved the reversible formation of ketimido- and enamido-rhenium PNP pincer complexes. This study is relevant to catalytic design and offers insights into the activation of nitriles in catalytic processes (Vogt et al., 2013).

Impact on Organic Synthesis and Pharmaceutical Development

Studies have explored the use of 3-[(Diethylamino)methyl]benzonitrile derivatives in organic synthesis and pharmaceutical development. For example, research on biotransformation of cyanomethyl benzonitrile compounds by the bacterium Rhodococcus rhodochrous LL100-21 provided insights into the microbial-mediated transformation of such compounds, which is relevant for pharmaceutical synthesis (Dadd et al., 2001).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 3-[(Diethylamino)methyl]benzonitrile . These factors could include the pH and temperature of the compound’s environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.

properties

IUPAC Name

3-(diethylaminomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-14(4-2)10-12-7-5-6-11(8-12)9-13/h5-8H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKWUYAFNARSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Diethylamino)methyl]benzonitrile

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